L-Menthylmethacrylate

Description

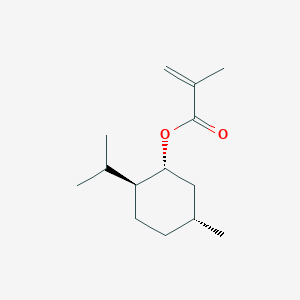

L-Menthylmethacrylate is a methacrylate ester derived from methacrylic acid and menthol, a cyclic monoterpene alcohol.

Key structural features include:

- Functional groups: Methacrylate ester (vinyl group and ester linkage).

- Stereochemistry: The menthyl group introduces chirality, which may influence polymerization behavior and interactions in biological systems.

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3/t11-,12+,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPRXWXGLLURNB-FRRDWIJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(=C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(=C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31369-44-5 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31369-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Menthylmethacrylate is typically synthesized through the esterification of menthol with methacrylic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the pure ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction conditions. The raw materials, menthol and methacrylic acid, are fed into the reactor along with the acid catalyst. The reaction is maintained at elevated temperatures to facilitate the esterification process. The product is then separated and purified using distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

L-Menthylmethacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) or copolymers with other monomers.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to menthol and methacrylic acid.

Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the methacrylate group.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide.

Hydrolysis: Acidic or basic conditions with water.

Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Polymers and Copolymers: Used in various applications such as coatings, adhesives, and medical devices.

Hydrolysis Products: Menthol and methacrylic acid.

Scientific Research Applications

Chemical Properties and Polymerization

L-Menthylmethacrylate is characterized by its ability to undergo radical polymerization, similar to other methacrylates. The polymerization process can be influenced by factors such as temperature, initiators, and the presence of other monomers. The resulting polymers exhibit properties that are beneficial for specific applications, including enhanced mechanical strength and thermal stability.

Biomedical Applications

This compound has shown promise in various biomedical applications due to its biocompatibility and ability to form hydrogels. These hydrogels can be utilized in drug delivery systems and tissue engineering.

Case Study: Drug Delivery Systems

Research has demonstrated that L-MMA can be copolymerized with other monomers to create drug delivery systems that release therapeutic agents in a controlled manner. A study highlighted the use of L-MMA in formulating nanoparticles for targeted drug delivery, showing improved bioavailability and reduced side effects compared to traditional methods .

Cosmetic Applications

The cosmetic industry has embraced this compound for its sensory properties and ability to enhance product performance. It is often used in formulations for skin care products, fragrances, and hair care items.

Table 1: Cosmetic Formulations Utilizing L-MMA

| Product Type | Application | Key Benefits |

|---|---|---|

| Skin Creams | Moisturization | Enhances skin feel and absorption |

| Hair Products | Conditioning | Improves texture and reduces frizz |

| Fragrances | Scent Fixation | Enhances longevity of fragrance |

Industrial Applications

In industrial settings, this compound is used as a monomer in the production of specialty polymers and coatings. Its incorporation into polymer matrices can improve the performance characteristics of commercial products.

Case Study: Coatings

A study investigated the use of L-MMA in formulating eco-friendly coatings with superior adhesion properties. The results indicated that coatings containing L-MMA exhibited enhanced durability and resistance to environmental stressors compared to conventional formulations .

Environmental Applications

The potential of this compound in environmental applications is being explored, particularly in water treatment technologies. Its ability to form stable polymers can be leveraged to develop materials that remove contaminants from water sources.

Table 2: Environmental Applications of L-MMA

| Application Type | Description | Outcome |

|---|---|---|

| Water Filtration | Polymers for contaminant removal | Effective reduction of heavy metals |

| Biodegradable Plastics | Development of eco-friendly materials | Reduced environmental impact |

Mechanism of Action

The mechanism of action of L-Menthylmethacrylate primarily involves its ability to polymerize and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, providing structural integrity and functional properties to the materials they are incorporated into.

Comparison with Similar Compounds

Comparison with Similar Methacrylate Esters

Structural and Physical Properties

The table below compares L-Menthylmethacrylate (inferred properties) with methyl methacrylate (MMA), myristyl methacrylate, and 2-dimethylaminoethyl methacrylate:

*CAS for 2-dimethylaminoethyl methacrylate inferred from external sources.

Key Observations:

- Chain Length and Polarity : MMA (short alkyl chain) is highly volatile and reactive, whereas myristyl methacrylate (long alkyl chain) exhibits lower volatility and is used as an emollient . This compound’s bulky menthyl group likely reduces polymerization rates compared to MMA.

- Functional Modifications: 2-Dimethylaminoethyl methacrylate contains an amino group, enabling cationic behavior in copolymers , while this compound’s chirality may influence enantioselective applications.

Toxicological and Environmental Profiles

Notes:

Biological Activity

L-Menthylmethacrylate (L-MMA) is a methacrylate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in drug delivery systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which combines the menthol moiety with methacrylate functionality. This combination provides L-MMA with distinct physical and chemical properties that influence its biological activity.

Antimicrobial Activity

Antimicrobial Properties : this compound exhibits notable antimicrobial properties, which have been investigated in various studies. The incorporation of L-MMA into polymeric matrices has shown enhanced antibacterial activity against common pathogens, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 0.8 mg/mL | |

| Pseudomonas aeruginosa | 1.0 mg/mL |

Drug Delivery Applications

Controlled Release Systems : Research has indicated that this compound can be utilized in controlled drug delivery systems. The polymeric carriers formed from L-MMA demonstrate favorable release profiles for various therapeutic agents, enhancing their bioavailability and efficacy.

Case Study: Drug Delivery System Using L-MMA

A study investigated the use of this compound in formulating a controlled release system for an anti-inflammatory drug. The results showed that the release rate could be modulated by adjusting the polymer concentration and crosslinking density, leading to sustained drug release over extended periods.

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Studies have reported that exposure to methacrylates can lead to respiratory sensitization and dermal irritation. Therefore, understanding the toxicological aspects is crucial for its application in biomedical fields.

Table 2: Toxicological Profile of Methacrylates

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Menthylmethacrylate in laboratory settings?

- Methodological Answer : this compound can be synthesized via esterification of methacrylic acid with L-menthol. Key steps include:

- Catalyst Selection : Use acid catalysts (e.g., sulfuric acid) or enzymatic agents for stereochemical control .

- Reaction Conditions : Maintain anhydrous conditions to prevent hydrolysis, with temperature control (e.g., 60–80°C) to optimize yield .

- Purification : Employ fractional distillation or column chromatography to isolate the product, followed by NMR (¹H/¹³C) and FTIR spectroscopy to confirm structural integrity .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with chiral columns to separate enantiomers and quantify purity .

- Spectroscopy : Compare ¹H NMR chemical shifts (e.g., δ 5.7–6.3 ppm for methacrylate vinyl protons) and FTIR peaks (C=O stretch ~1720 cm⁻¹) against reference databases .

- Polarimetry : Measure optical rotation to confirm the L-menthol-derived stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation exposure, as methacrylates may cause respiratory irritation .

- PPE : Wear nitrile gloves and safety goggles to prevent dermal contact .

- Waste Disposal : Follow institutional guidelines for polymerizable monomers to avoid unintended polymerization in waste containers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported polymerization kinetics of this compound?

- Methodological Answer :

- Systematic Replication : Vary initiators (e.g., AIBN vs. photochemical) and solvents to isolate rate-influencing factors .

- Meta-Analysis : Cross-reference kinetic data (e.g., Arrhenius parameters) across studies while accounting for methodological differences (e.g., calorimetry vs. gravimetry) .

- Computational Modeling : Apply density functional theory (DFT) to predict reactivity and compare with experimental results .

Q. What experimental designs are optimal for assessing the thermal degradation of this compound-based polymers?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air atmospheres at multiple heating rates (e.g., 5–20°C/min) to model degradation kinetics .

- Activation Energy Calculation : Use Flynn-Wall-Ozawa or Kissinger methods to derive degradation mechanisms .

- Cross-Validation : Pair TGA with pyrolysis-GC-MS to identify volatile degradation byproducts .

Q. How can computational chemistry enhance the understanding of this compound’s interactions in biomedical applications?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate polymer-drug interactions (e.g., diffusion coefficients) to predict drug release profiles .

- Docking Studies : Model hydrogen bonding between this compound and biological targets (e.g., enzymes) to guide functionalization strategies .

- Toxicity Prediction : Use QSAR models to assess potential cytotoxicity, validated by in vitro assays .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, stoichiometry) via response surface methodology .

- Stability Testing : Store batches under controlled humidity/temperature and track purity via accelerated aging studies .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectral data in this compound characterization?

- Methodological Answer :

- Peak Deconvolution : Apply software tools (e.g., MestReNova) to resolve overlapping NMR or IR signals .

- Reference Standards : Compare with commercially available enantiopure this compound or synthesize internal standards .

- Collaborative Validation : Share raw data with independent labs to confirm reproducibility .

Q. What frameworks support cross-disciplinary integration of this compound research (e.g., materials science and toxicology)?

- Methodological Answer :

- Unified Datasets : Create open-access repositories for physicochemical, toxicological, and application-specific data .

- Interdisciplinary Teams : Combine polymer chemists, toxicologists, and computational biologists to design holistic studies .

- Literature Synthesis : Use systematic review tools (e.g., PRISMA) to identify gaps between synthesis protocols and safety assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.